2-Chloro-6-propylpyridine
Description
Broad Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences
Pyridine and its derivatives represent a cornerstone of modern chemical sciences, recognized as one of the most significant classes of heterocyclic compounds. tandfonline.comnih.gov Their prevalence stems from a versatile structure, a six-membered aromatic ring containing a nitrogen atom, which imparts unique chemical properties. openaccessjournals.com This scaffold is integral to a vast array of applications, most notably in medicinal chemistry, where it forms the core of more than 7,000 existing drug molecules and numerous pharmaceuticals approved by the FDA. researchgate.netnih.gov
The biological and medicinal importance of pyridine derivatives is extensive, with compounds exhibiting a wide spectrum of activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comnih.govopenaccessjournals.comresearchgate.net The nitrogen atom's lone pair of electrons not only influences the molecule's basicity and reactivity but also enables these compounds to act as effective chemosensors for detecting various ions and pollutants. tandfonline.com Beyond pharmaceuticals, pyridine derivatives are crucial precursors in the agrochemical industry and are finding increasing use in materials science, contributing to the development of novel materials for applications such as optoelectronic devices. researchgate.netnih.gov The quaternization of the pyridine nitrogen leads to pyridinium (B92312) salts, which are valuable reagents and intermediates in organic synthesis. researchgate.net
Unique Structural and Electronic Features of 2-Chloro-6-propylpyridine for Academic Investigation
This compound is a disubstituted pyridine derivative with a distinct combination of functional groups that dictates its chemical behavior. The molecule consists of a central pyridine ring with a chlorine atom at the C2 position and a propyl group at the C6 position. sigmaaldrich.comgoogle.com This specific arrangement of an electron-withdrawing group (the chloro substituent) and an electron-donating group (the alkyl propyl substituent) creates a unique electronic environment within the aromatic ring.
The chloro group at the C2 position is highly significant for synthetic applications. As a good leaving group, it renders the C2 carbon susceptible to nucleophilic substitution reactions. vulcanchem.com This feature makes the compound a valuable intermediate for introducing a wide variety of other functional groups at this position. Furthermore, the chloro substituent is instrumental for participation in transition-metal-catalyzed cross-coupling reactions, a fundamental tool in modern organic synthesis.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound sigmaaldrich.com |
| Molecular Formula | C₈H₁₀ClN sigmaaldrich.com |
| Molecular Weight | 155.62 g/mol |
| InChI Key | FJAHQCQZDLYUFR-UHFFFAOYSA-N sigmaaldrich.com |
Overview of Existing Research Themes and Unexplored Areas Pertaining to this compound
The existing body of research primarily identifies this compound as a useful starting material and intermediate in organic synthesis. Patent literature indicates its use as a reactant in the preparation of more complex heterocyclic structures, such as triazolopyridines, which have been investigated for potential use as anti-psychotic agents. google.com This highlights its role as a versatile building block for constructing molecules with potential pharmaceutical applications. Related structures, such as 2-chloro-N-propylpyridine-3-carboxamide, have been utilized in copper-catalyzed C-H amination reactions to form fused heterocyclic systems. dovepress.com
Despite its utility as a synthetic intermediate, several areas concerning this compound remain largely unexplored. There is a noticeable scarcity of published research detailing its application as a ligand in coordination chemistry and catalysis. While pyridine derivatives, in general, are widely used as ligands for various metal catalysts, the specific coordination behavior of this compound and the catalytic activity of its potential metal complexes have not been extensively investigated. google.com
Furthermore, while its role as a precursor is established, comprehensive studies into the biological activity of this compound itself are limited. A thorough screening for potential pharmacological activities could unveil new therapeutic applications. Similarly, its potential in materials science, for instance, as a monomer or functional additive in polymer chemistry, represents another avenue for future research. A 2013 screening assessment noted a lack of empirical health effects data for propylpyridines in general, which, while focusing on safety, also points to a broader lack of comprehensive biological characterization. canada.ca
Rationale for Comprehensive Scholarly Inquiry into this compound Chemistry
A compelling rationale exists for a more comprehensive investigation into the chemistry of this compound. The foundational importance of substituted pyridines in critical fields like medicine and agrochemicals provides a strong impetus for studying novel derivatives. nih.govnih.gov The unique electronic and structural features of this compound, arising from its distinct substitution pattern, present an opportunity to explore new chemical reactivity and synthetic strategies.
The compound's structure is well-suited for its use as a versatile building block. The reactive chloro group at the 2-position is a handle for introducing molecular diversity through nucleophilic substitution and cross-coupling reactions, enabling the synthesis of libraries of novel compounds for biological screening or materials testing. vulcanchem.com The lipophilic propyl group at the 6-position provides a means to modulate the physicochemical properties of these new molecules. vulcanchem.com
Given that the current research landscape for this compound is largely confined to its role as a synthetic intermediate in a few specific contexts, its full potential remains untapped. google.com A dedicated scholarly inquiry could fill significant knowledge gaps regarding its coordination chemistry, its intrinsic biological activity, and its applicability in materials science. Such research would not only contribute valuable data and synthetic methodologies to the field of heterocyclic chemistry but could also lead to the discovery of new lead compounds for drug discovery or novel functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-chloro-6-propylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3 |
InChI Key |
FJAHQCQZDLYUFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Development for 2 Chloro 6 Propylpyridine
Established Synthetic Pathways for Pyridine (B92270) Halogenation and Alkylation
The functionalization of the pyridine ring is fundamentally governed by its electron-deficient character, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609) and more prone to nucleophilic attack. wikipedia.org Crafting a molecule like 2-chloro-6-propylpyridine involves introducing both a halogen and an alkyl group, processes for which several general strategies have been established.
Direct Halogenation Strategies and Challenges
Direct halogenation of the pyridine ring is often challenging. Due to the electron-deficient nature of the pyridine system, which is comparable in reactivity to nitrobenzene, electrophilic aromatic substitution reactions require harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids. wikipedia.orgchemrxiv.org These forcing conditions can limit the scope of the reaction and often result in a mixture of regioisomers, with a general preference for substitution at the 3-position. chemrxiv.orggla.ac.ukdavuniversity.org
One common method for producing 2-chloropyridines involves the chlorination of 2-hydroxypyridine (B17775) (2-pyridone) with reagents like phosphoryl chloride (POCl₃). chempanda.com Another approach is the direct chlorination of pyridine with chlorine gas, though this can lead to further reaction to form 2,6-dichloropyridine (B45657). chempanda.com To overcome the challenges of regioselectivity and harsh conditions, methods involving the temporary transformation of the pyridine ring, such as the formation of Zincke imine intermediates, have been developed to achieve highly regioselective 3-halogenation under mild conditions. chemrxiv.org
Table 1: Selected Methods for Pyridine Halogenation
| Method | Reagent(s) | Target Position | Conditions | Challenges/Notes |
| Electrophilic Halogenation | Cl₂, Lewis/Brønsted Acid | 3-position | High Temperature | Low regioselectivity, harsh conditions. chemrxiv.org |
| From Pyridones | POCl₃, PCl₅ | 2-position | Heating | Requires pyridone precursor. chempanda.com |
| Zincke Intermediates | Zincke Salt, Halogen Source | 3-position | Mild | Multi-step process, avoids harsh conditions. chemrxiv.org |
| N-Oxide Activation | Oxalyl chloride/bromide | 2-position | Mild | Highly regioselective for the α-position. researchgate.netacs.org |
Introduction of Propyl Group via Alkyne or Alkene Precursors
The introduction of alkyl groups onto the pyridine ring can be accomplished through various methods, including transition metal-catalyzed C-H activation. beilstein-journals.orgresearchgate.net These reactions offer an atom-economical approach to forming C-C bonds directly on the heterocyclic core. Catalytic systems involving rhodium, nickel, and rare-earth metals have been successfully employed for the ortho-alkylation of pyridines with olefins like propene. beilstein-journals.orgnih.gov
For instance, rhodium(I)-phosphine catalysts can mediate the ortho-alkylation of pyridines that have an existing substituent at the 2-position. nih.gov Similarly, nickel-catalyzed C-H alkylation provides a pathway to functionalize the pyridine ring. researchgate.netacs.orgdicp.ac.cn A Ni-Al bimetallic catalyst system, for example, has been used for the C4-alkylation of pyridines. beilstein-journals.org The choice of catalyst and ligands is crucial for controlling the regioselectivity of the alkylation.
Pyridine N-Oxide Mediated Syntheses
Pyridine N-oxides are highly valuable intermediates in pyridine chemistry because the N-oxide group significantly alters the ring's reactivity. semanticscholar.org It activates the C2 and C6 positions toward nucleophilic attack and the C4 position toward electrophilic attack. semanticscholar.orgacs.org This activation allows for functionalization under much milder conditions than those required for the parent pyridine.
The synthesis of 2-substituted pyridines can be efficiently achieved through the addition of nucleophiles, such as Grignard reagents, to pyridine N-oxides. organic-chemistry.orgresearchgate.net This approach has been developed into a general method for the regiospecific alkylation, alkynylation, and arylation at the 2-position. organic-chemistry.org For halogenation, activating the N-oxide with an electrophilic agent like oxalyl chloride or POCl₃ increases the electrophilicity of the ring, facilitating the addition of halide anions selectively at the 2-position. researchgate.netacs.org This method provides practical access to various 2-halo-substituted pyridines with high efficiency and regioselectivity. researchgate.netacs.org
Regioselective Synthesis of this compound and its Isomers
The synthesis of a disubstituted pyridine like this compound, where the substituents are at specific positions, requires precise control over the reaction sequence and conditions to avoid the formation of unwanted isomers.
Control of Substitution Patterns on the Pyridine Ring
Achieving the desired 2,6-substitution pattern can be approached in several ways, often leveraging the unique reactivity of pyridine N-oxides. One powerful strategy involves using a halogen atom as a blocking group to direct the functionalization to a specific site. acs.org
A general and efficient route involves the sequential, transition-metal-free functionalization of 2-halopyridine N-oxides. acs.org For example, one could start with a 2-halopyridine N-oxide and introduce a propyl group at the C6 position via a Grignard reagent. The N-oxide's ability to activate the C6 position for nucleophilic attack, even in the presence of a C2-halogen, is a key advantage of this method. acs.org Subsequently, the N-oxide can be removed to yield the 2-halo-6-alkylpyridine.
Alternatively, one could begin with a pyridine N-oxide, introduce the first substituent (e.g., a propyl group) via Grignard addition, and then re-oxidize to the N-oxide if necessary before introducing the second substituent. organic-chemistry.org The order of introduction of the chloro and propyl groups is critical and depends on the chosen synthetic pathway. For instance, starting with 2-chloropyridine (B119429) N-oxide and reacting it with a propyl Grignard reagent would be a direct path to the N-oxide of the target molecule.
Table 2: Strategies for Regiocontrolled Synthesis of 2,6-Disubstituted Pyridines
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product Type | Reference |
| Pyridine N-Oxide | Propyl Grignard | 2-Propyl-1,2-dihydropyridine | Acetic Anhydride | 2-Propylpyridine | organic-chemistry.org |
| 2-Halopyridine N-Oxide | Aryl/Alkyl Grignard | 6-Substituted-2-halopyridine N-oxide | - | 6-Substituted-2-halopyridine N-oxide | acs.org |
| Pyridine N-Oxide | Grignard Reagent | 2-Substituted Pyridine N-Oxide | Grignard Reagent | 2,6-Disubstituted Pyridine | organic-chemistry.org |
| 2,6-Dichloropyridine | Propyl Grignard (via metal-halogen exchange) | 2-Chloro-6-magnesiopyridine | Electrophile | 2-Chloro-6-substituted Pyridine | semanticscholar.org |
Influence of Reaction Conditions on Regioselectivity
Reaction conditions play a paramount role in determining the outcome of pyridine functionalization. In the synthesis of this compound, the choice of solvent, base, temperature, and catalyst dictates the regioselectivity.
For the halogenation of pyridine N-oxides, a combination of 2,6-lutidine as the base and dichloromethane (B109758) as the solvent, with POCl₃ as the chlorinating agent, has been shown to provide high regioselectivity for the 2-position under mild conditions (0 °C). acs.org The use of oxalyl chloride or bromide in the presence of triethylamine (B128534) is also highly effective for producing 2-halopyridines with excellent regioselectivity. researchgate.net
In the case of alkylation, the choice of organometallic reagent and any activating agents is critical. While Grignard reagents are commonly used with pyridine N-oxides, acs.orgorganic-chemistry.org other methods like Ni/Lewis acid cooperative catalysis can direct alkylation to the C4 position. beilstein-journals.org The regioselectivity of alkylation using 1,1-diborylalkanes can be switched between the C2 and C4 positions simply by changing the alkyllithium activator (e.g., methyllithium (B1224462) vs. sec-butyllithium). acs.org This highlights the subtle but powerful influence of reagents on directing substitution patterns. For the specific synthesis of this compound, a transition-metal-free cross-coupling of a 2-chloropyridine-derived sulfinate with propyl Grignard reagent could also be a viable, regioselective route. tcichemicals.com The Knochel-Hauser base (TMPMgCl·LiCl) is another powerful tool for regioselective metalation of substituted pyridines, which can then be trapped with an electrophile.
Ultimately, the successful synthesis of this compound relies on a carefully chosen pathway that exploits the inherent reactivity of the pyridine ring, often enhanced and directed by an N-oxide group, and fine-tuned by the specific reaction conditions employed.
Novel Synthetic Routes and Catalyst Development
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. For this compound, synthetic strategies are evolving from classical multi-step procedures to more efficient and sophisticated catalytic methods. This section explores modern approaches, focusing on metal-catalyzed bond formation and the integration of green chemistry principles.
The formation of carbon-carbon (C-C) and carbon-chlorine (C-Cl) bonds is pivotal in constructing the this compound scaffold. Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering high efficiency and selectivity. nih.govnumberanalytics.com Palladium and nickel complexes are the most prominent catalysts for forging new C-C bonds on the pyridine ring. eie.grcas.cz
Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are frequently employed to introduce alkyl substituents onto a halogenated pyridine core. researchgate.nettorontomu.ca The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly noteworthy for its operational simplicity and the commercial availability of a wide range of boronic acids. nih.gov For instance, the synthesis could involve the coupling of a propylboronic acid with a 2,6-dichloropyridine precursor, catalyzed by a palladium complex. researchgate.net The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for catalyst performance, influencing reaction yield and selectivity. nih.gov
The Heck reaction represents another powerful method, forming a C-C bond by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst. alevelchemistry.co.uk While less direct for installing a saturated propyl group, it is a key strategy for creating substituted alkenes that can be subsequently reduced.
The C-Cl bond in the target molecule is itself a handle for further functionalization via cross-coupling reactions. However, in the context of synthesis, its introduction is often achieved through direct chlorination of a pyridine N-oxide intermediate or by starting with an appropriately chlorinated precursor like 2,6-dichloropyridine.
Table 1: Examples of Metal-Catalyzed Reactions for Pyridine Scaffolds
| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Chloro-aminopyridine + (2-Ethoxyvinyl)borolane | Aza-indole precursor | Efficient C-C bond formation in aqueous media. mdpi.com |
| Negishi | PdCl₂(dppf) or Pd(PPh₃)₄ | Iodoferrocene + Organozinc reagent | Ferrocene-Aryl | High yields and stereoconservation. torontomu.ca |
| Heck | Pd(OAc)₂ / LiCl | Ortho-iodoarylamine + Allyl acetate | 2-Methyl-azaindole | Palladium-catalyzed annulation to form fused rings. mdpi.com |
| Kumada-Tamao | Ni(dppp)Cl₂ | Bromo-chloromagnesio-pyridine | Polypyridine | Catalyst-transfer polymerization mechanism. acs.orgacs.org |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. pandawainstitute.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including this compound. mdpi.comsemanticscholar.org Key strategies include the use of safer solvents, development of reusable catalysts, and designing reactions with high atom economy. researchgate.net
One significant advancement is the use of water as a reaction solvent, replacing volatile organic compounds (VOCs). mdpi.comgoogle.com The development of water-soluble ligands and catalysts has enabled reactions like the Suzuki-Miyaura coupling to be performed in aqueous media, simplifying product isolation and reducing waste. researchgate.net
Another green approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused over multiple cycles. orgchemres.orgnih.gov For example, metal nanoparticles supported on materials like magnetic graphene oxide or metal-organic frameworks (MOFs) have been developed as highly efficient and recyclable catalysts for coupling and condensation reactions leading to pyridine derivatives. orgchemres.orgnih.gov
Microwave-assisted synthesis is also a prominent green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comresearchgate.net Solvent-free, or solid-phase, reactions, often facilitated by microwave irradiation or mechanical grinding, further enhance the green credentials of a synthetic route by eliminating solvent use entirely. semanticscholar.orgresearchgate.net
Table 2: Comparison of Conventional and Green Synthetic Approaches
| Green Chemistry Principle | Conventional Method | Green Alternative | Advantages of Green Approach |
|---|---|---|---|
| Safer Solvents | Use of volatile organic solvents (e.g., Toluene, DMF). | Use of water, ionic liquids, or supercritical fluids. mdpi.com | Reduced toxicity, flammability, and environmental pollution. pandawainstitute.com |
| Catalyst Reusability | Homogeneous catalysts (e.g., Pd(PPh₃)₄). | Heterogeneous catalysts (e.g., Pd on carbon, magnetic nanocatalysts). orgchemres.orgnih.gov | Simplified purification, reduced cost, and catalyst waste. doi.org |
| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis, ultrasound irradiation. mdpi.com | Drastically reduced reaction times and lower energy consumption. semanticscholar.org |
| Waste Prevention | Multi-step synthesis with stoichiometric reagents. | One-pot, multi-component reactions. orgchemres.org | Higher atom economy, fewer purification steps, less waste. researchgate.net |
Derivatization from Analogous Halogenated Pyridine Scaffolds
The synthesis of this compound can be efficiently achieved by modifying existing, readily available halogenated pyridine building blocks. This approach leverages the differential reactivity of halogen substituents to selectively introduce the desired propyl group.
A highly effective strategy for synthesizing this compound starts with a 2,6-dihalopyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine. psu.edugoogle.com The success of this method hinges on the ability to achieve mono-substitution, replacing one halogen atom with a propyl group while leaving the other intact.
Metal-catalyzed cross-coupling reactions are ideal for this transformation. The Suzuki-Miyaura reaction of 2,6-dichloropyridine with one equivalent of a propylboronic acid derivative can yield this compound. researchgate.net The regioselectivity of this reaction—that is, which of the two identical positions reacts—is typically statistical in this symmetric case, but the reaction can be controlled by stoichiometry. In cases of dissymmetric dihalopyridines (e.g., 2-bromo-6-chloropyridine), the reaction often occurs selectively at the more reactive C-Br bond. cas.cz
The choice of catalyst and reaction conditions is critical to prevent disubstitution, where both halogens are replaced. Careful control over the amount of the coupling partner and reaction time is necessary. Studies on the amination of 2,6-dihalopyridines have shown that reaction conditions can be tuned to favor either mono- or di-substitution products. cas.cz A similar level of control is achievable for C-C bond-forming reactions.
Table 3: Synthetic Routes from 2,6-Dihalopyridine Precursors
| Dihalopyridine Precursor | Reaction Type | Reagents | Catalyst System | Product |
|---|---|---|---|---|
| 2,6-Dichloropyridine | Suzuki-Miyaura | Propylboronic acid (1 equiv.) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | This compound |
| 2,6-Dibromopyridine | Kumada-Tamao | Propylmagnesium bromide (1 equiv.) | Ni catalyst (e.g., Ni(dppp)Cl₂) | 2-Bromo-6-propylpyridine |
| 2,6-Dichloropyridine | Nucleophilic Substitution | Hydrazine hydrate | None | 2-Chloro-6-hydrazinopyridine psu.edu |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Suzuki-Miyaura | Arylboronic acid (1 equiv.) | Pd(OAc)₂ | 2-Aryl-6-chloro-3-(trifluoromethyl)pyridine researchgate.net |
Once the this compound scaffold is obtained, the propyl side-chain can be further modified to create a diverse range of derivatives. The reactivity of the propyl group is influenced by the adjacent pyridine ring. The carbon atom of the propyl chain attached directly to the pyridine ring (the α-carbon) is analogous to a benzylic position and exhibits enhanced reactivity.
This α-position is susceptible to free-radical reactions. For example, radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) can selectively introduce a bromine atom at the α-carbon. This new halogenated intermediate can then undergo various nucleophilic substitution reactions to introduce functional groups such as hydroxyl, cyano, or amino groups.
Oxidation of the propyl chain is another important transformation. Controlled oxidation can convert the α-methylene group into a carbonyl group, yielding 2-chloro-6-(1-oxopropyl)pyridine. More vigorous oxidation conditions could potentially cleave the propyl chain or oxidize the pyridine ring itself, requiring careful selection of reagents. The functionalization of alkyl chains on heterocyclic rings is a well-established field, providing a predictable framework for modifying the propyl group of this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Propylpyridine
Nucleophilic Aromatic Substitution (SNAr) Pathways at the C2-Position
Nucleophilic aromatic substitution on the pyridine (B92270) ring is a fundamental transformation. Unlike electron-rich benzene (B151609) derivatives, the electron-poor nature of the pyridine ring facilitates attack by nucleophiles, especially when an effective leaving group like chloride is present at an activated position (C2 or C4). The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com
The chloro substituent at the C2-position of 2-Chloro-6-propylpyridine serves a dual role. Firstly, it is a good leaving group, capable of departing as a chloride ion to complete the substitution sequence. Secondly, its electronegativity enhances the electrophilicity of the C2 carbon, making it more susceptible to attack by nucleophiles. The presence of the ring nitrogen atom is crucial, as it delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy for its formation. pressbooks.pub This stabilization is most effective when the attack occurs at the ortho (C2) or para (C4) position relative to the nitrogen.
In the context of SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer intermediate, rather than the subsequent loss of the leaving group. masterorganicchemistry.com For this reason, in many SNAr reactions on haloaromatic systems, fluoride (B91410) is often a more reactive leaving group than chloride due to its stronger inductive electron-withdrawing effect, which accelerates the initial attack. masterorganicchemistry.com Nevertheless, the C-Cl bond in 2-chloropyridines is sufficiently activated to participate readily in a wide range of SNAr transformations. youtube.com The propyl group at the C6-position exerts a minor electron-donating effect via hyperconjugation, which slightly deactivates the ring towards nucleophilic attack compared to unsubstituted 2-chloropyridine (B119429). However, its primary influence is steric, potentially hindering the approach of bulky nucleophiles to the adjacent C2 position.
In this compound, SNAr reactions are overwhelmingly directed to the C2-position. This regioselectivity is dictated by the presence of the chloro leaving group at this carbon. Nucleophiles, which are electron-rich species, will preferentially attack the most electron-poor carbon atom that bears a suitable leaving group. The convergence of activation by the ring nitrogen and the presence of the chloride makes the C2-position the exclusive site of substitution.
A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of substituted propyl-pyridines. Common nucleophiles include alkoxides, thiolates, and amines. For instance, reactions with primary or secondary amines are frequently used to synthesize 2-aminopyridine (B139424) derivatives, which are important scaffolds in medicinal chemistry. youtube.com
| Nucleophile | Reagent Example | Product Type | General Conditions |
| O-Nucleophile | Sodium Methoxide (NaOMe) | 2-Methoxy-6-propylpyridine | Methanol (B129727), reflux |
| N-Nucleophile | Ammonia (NH₃) | 2-Amino-6-propylpyridine | High temperature and pressure |
| N-Nucleophile | Piperidine | 2-(Piperidin-1-yl)-6-propylpyridine | Heat, optional base |
| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-6-propylpyridine | DMF or similar polar aprotic solvent |
This table presents generalized examples of SNAr reactions based on the known reactivity of 2-chloropyridines.
The mechanism of SNAr reactions on this compound involves two distinct steps:
Addition: A nucleophile attacks the C2 carbon, breaking the aromaticity of the pyridine ring and forming a negatively charged tetrahedral intermediate, the Meisenheimer complex. This step is generally slow and rate-determining. masterorganicchemistry.com The negative charge is resonance-stabilized, with delocalization onto the electronegative nitrogen atom of the ring.
Elimination: The aromaticity of the ring is restored through the expulsion of the chloride leaving group. This step is typically fast.
Cross-Coupling Reactions Involving the C-Cl Bond
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, allowing for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance. The C-Cl bond in this compound, while less reactive than corresponding C-Br or C-I bonds, can be effectively activated by suitable palladium or nickel catalysts, especially due to the electronic properties of the heteroaromatic ring. uwindsor.ca
Palladium catalysts are widely used for the functionalization of aryl chlorides. The general catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with a nucleophilic coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
C-C Coupling (Suzuki and Stille Reactions): The Suzuki-Miyaura reaction, which couples aryl halides with organoboron reagents (e.g., boronic acids or esters), is a powerful method for forming biaryl structures. uwindsor.capsu.edu For chloropyridines, electron-donating phosphine (B1218219) ligands are often required to facilitate the initial oxidative addition step. The Stille reaction uses organostannanes as the coupling partner and can also be applied to chloropyridines, sometimes showing selectivity between different halogen substituents on the same ring. uwindsor.ca
C-N Coupling (Buchwald-Hartwig Amination): This reaction allows for the formation of C-N bonds by coupling aryl halides with amines. mit.edu It has become a dominant method for synthesizing arylamines. The development of specialized phosphine ligands (e.g., Buchwald or Hartwig ligands) has been critical for achieving high yields with challenging substrates like aryl chlorides. mit.edunih.gov
C-O Coupling (Buchwald-Hartwig Etherification): A variation of the amination reaction, this method uses alcohols or phenols as coupling partners to form aryl ethers. It typically requires strong bases and specific ligand systems to achieve efficient turnover.
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | 2-Phenyl-6-propylpyridine |
| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 2-Vinyl-6-propylpyridine |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / Xantphos | N-phenyl-(6-propylpyridin-2-yl)amine |
| Buchwald-Hartwig Etherification | Phenol | Pd(OAc)₂ / BrettPhos | 2-Phenoxy-6-propylpyridine |
This table illustrates representative palladium-catalyzed coupling reactions applicable to this compound, with catalysts and ligands known to be effective for chloropyridine substrates.
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, particularly for the activation of strong C-Cl bonds. researchgate.net Nickel-based systems can often operate under milder conditions and may exhibit different selectivity compared to their palladium counterparts. Reductive cross-coupling reactions, which couple two different electrophiles (e.g., an aryl chloride and an alkyl halide) in the presence of a stoichiometric reductant, are a notable strength of nickel catalysis. tcichemicals.com
Ligand design is paramount in nickel catalysis. The choice of ligand influences the stability, reactivity, and selectivity of the catalytic species. Pincer ligands, which bind to the metal center in a tridentate fashion, can confer exceptional stability and catalytic activity. researchgate.netacs.org Other common ligands include N-heterocyclic carbenes (NHCs) and various phosphines, which are chosen to match the specific requirements of the desired transformation. For this compound, nickel catalysis could be employed for C-C couplings with Grignard reagents (Kumada coupling) or for reductive couplings to introduce alkyl or other functional groups.
| Reaction Type | Coupling Partner / Reagents | Catalyst/Ligand Example | Product Type |
| Kumada Coupling | Phenylmagnesium bromide | NiCl₂(dppp) | 2-Phenyl-6-propylpyridine |
| Reductive Coupling | Alkyl Bromide, Zn or Mn (reductant) | NiCl₂ / Bipyridine or Terpyridine | 2-Alkyl-6-propylpyridine |
| C-S Coupling | Thiophenol | [Ni(POCOP)]Cl pincer complex | 2-(Phenylthio)-6-propylpyridine |
This table provides examples of nickel-catalyzed reactions relevant for the functionalization of this compound.
Iron-Catalyzed Cross-Coupling Enhancements
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. researchgate.net These reactions are pivotal for forming carbon-carbon bonds. The general mechanism for iron-catalyzed cross-coupling, particularly with Grignard reagents, has been the subject of extensive study. nih.gov While a definitive, universally accepted mechanism remains elusive and is likely system-dependent, several key pathways are proposed. These often involve the in situ formation of low-valent iron species that can undergo oxidative addition, transmetalation, and reductive elimination, analogous to palladium catalysis. vulcanchem.comgu.se Alternatively, single-electron transfer (SET) mechanisms, leading to radical intermediates, are also frequently invoked. vulcanchem.comresearchgate.net
For chloropyridine substrates, the reactivity in iron-catalyzed cross-couplings is highly dependent on the electronic environment of the C-Cl bond. Electron-withdrawing groups on the pyridine ring generally enhance reactivity towards oxidative addition or electron transfer. researchgate.net In the case of this compound, the propyl group is an electron-donating group, which could potentially decrease the reactivity of the C-Cl bond compared to unsubstituted 2-chloropyridine.
While specific studies on the iron-catalyzed cross-coupling of this compound are not extensively documented in the reviewed literature, research on similar substrates provides valuable insights. For instance, the iron-catalyzed cross-coupling of 2-chloropyridine with alkyl Grignard reagents has been shown to proceed with good efficiency, demonstrating the viability of this class of compounds in such transformations. mit.edu The reaction conditions, including the choice of iron salt, solvent, and additives like N-methylpyrrolidone (NMP) or TMEDA, are crucial for achieving high yields and selectivity. caltech.edu
Table 1: Representative Iron-Catalyzed Cross-Coupling of Chloro-Aromatic Compounds with Grignard Reagents
| Aryl Chloride | Grignard Reagent | Catalyst System | Yield (%) | Reference |
| 2-Chloropyridine | Alkyl-MgBr | Fe(acac)₃ / Ligand | 78% | mit.edu |
| 4-Chlorobenzamide | Alkyl-MgBr | Fe(acac)₃ / Ligand | High | mit.edu |
| 2-Chloro-5-trifluoromethylpyridine | Mesityl-MgBr | Fe(acac)₃ | 14% | researchgate.net |
This table presents data for related compounds to illustrate the general applicability of iron-catalyzed cross-coupling to chloro-aromatics. Data specific to this compound was not available in the cited literature.
Reactivity of the Propyl Substituent
The propyl group at the C6 position is not merely a passive substituent; its C-H bonds offer sites for further functionalization, which can be exploited to build molecular complexity.
Functionalization of the Alkyl Chain
The functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis. Photocatalysis offers a powerful tool to address this. Studies on the decatungstate anion-photocatalyzed C-H functionalization of alkylpyridines have shown that the position of the alkyl group on the pyridine ring exerts a strong directing effect on the site of reaction. acs.org
For 2-propylpyridine, C-H abstraction occurs preferentially at the β-position of the alkyl chain, with no functionalization observed at the α-position (benzylic equivalent). This selectivity is attributed to the strong inductive effect of the electron-deficient pyridine ring, which disfavors the formation of a radical at the adjacent α-carbon. In contrast, 3-propylpyridine (B1594628) shows less selectivity, yielding a mixture of α, β, and γ functionalized products. acs.org This suggests that for this compound, a similar preference for β-functionalization of the propyl chain would be expected under radical conditions.
Another avenue for functionalization is demonstrated by the intramolecular amination of a derivative, 2-chloro-N-propylpyridine-3-carboxamide. This reaction, catalyzed by copper, proceeds via an intramolecular C-H amination to construct complex heterocyclic systems, showcasing a sophisticated functionalization pathway. dovepress.com
Table 2: Site-Selectivity in the Photocatalytic Functionalization of Propylpyridines
| Substrate | Product Distribution (α : β : γ) | Predominant Site | Rationale | Reference |
| 2-Propylpyridine | 0 : >98 : <2 | β | Strong inductive effect of pyridine ring | acs.org |
| 3-Propylpyridine | 36 : 50 : 14 | β (major), α, γ | Weaker inductive effect of 3-pyridyl group | acs.org |
| Propylbenzene | 76 : 20 : 4 | α | Benzylic position activation | acs.org |
This table is based on data for non-chlorinated propylpyridines to infer the likely reactivity of the propyl chain in this compound.
Stereoselective Modifications
The introduction of chirality through the modification of the propyl substituent is a key strategy for the synthesis of valuable molecules. While direct stereoselective modifications on the propyl chain of this compound have not been reported, iron-catalyzed enantioselective cross-coupling reactions have been developed for related systems. For instance, the coupling of α-chloroesters with aryl Grignard reagents using a chiral bisphosphine ligand and an iron catalyst can produce α-arylalkanoates with high enantioselectivity. researchgate.net This occurs through a proposed enantioconvergent mechanism involving a radical intermediate. researchgate.net Such methodologies could potentially be adapted for stereoselective functionalization adjacent to the pyridine ring, although the electronic and steric influence of the 6-propyl group would need to be considered.
Electrophilic Aromatic Substitution Studies on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. pdx.edulibretexts.org The reaction, when it occurs, requires harsh conditions and the position of substitution is influenced by both the ring nitrogen and the existing substituents. The nitrogen atom directs incoming electrophiles primarily to the C3 and C5 positions.
In this compound, the ring is substituted with a deactivating chloro group (directing meta to itself, i.e., C3 and C5) and an activating propyl group (directing ortho and para to itself, i.e., C3 and C5). Therefore, both substituents reinforce the direction of electrophilic attack to the C3 and C5 positions. The C4 position would be the least favored site for electrophilic attack. No specific studies detailing the electrophilic aromatic substitution on this compound were found, but the general principles of pyridine chemistry strongly suggest that substitution would occur at C3 or C5, with the precise outcome likely depending on the specific electrophile and reaction conditions. msu.edu
Mechanistic Elucidation of Novel Reactions of this compound
The unique arrangement of substituents in this compound and its derivatives can lead to novel reactivity. A noteworthy example is the copper-catalyzed aerobic oxidative intramolecular C-H amination of 2-chloro-N-propylpyridine-3-carboxamide with imidazole (B134444) derivatives. dovepress.com This reaction sequence leads to the formation of complex, fused heterocyclic structures (imidazoquinazolinones).
The proposed mechanism for such transformations typically involves:
Initial N-arylation (Ullmann-type coupling) between the chloro-pyridine derivative and the imidazole.
Subsequent intramolecular C-H amination, catalyzed by a copper(I) or copper(II) species.
The use of molecular oxygen as a terminal oxidant to regenerate the active catalyst.
This type of sequential, one-pot reaction highlights how the inherent reactivity of the C-Cl bond can be coupled with the functionalization of a side chain (in this case, an N-propylamido group that has been further elaborated) to rapidly build molecular complexity. Such mechanistic investigations are crucial for the rational design of new synthetic routes based on the this compound scaffold.
Spectroscopic Characterization and Computational Chemistry of 2 Chloro 6 Propylpyridine
Advanced Spectroscopic Techniques for Structural Validation
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Chloro-6-propylpyridine. Each technique provides unique information about the molecule's atomic connectivity, functional groups, and electronic environment. While comprehensive dedicated studies on this compound are not extensively published, its expected spectroscopic characteristics can be accurately inferred from data on closely related analogs like 2-chloro-6-methylpyridine (B94459) and other substituted pyridines. medchemexpress.comsigmaaldrich.com
High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the propyl group. The aromatic region would feature two doublets and one triplet, characteristic of a 2,6-disubstituted pyridine ring. The propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the pyridine ring.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing six distinct signals. Three signals would correspond to the carbons of the propyl chain, and three would represent the carbons of the pyridine ring, with their chemical shifts influenced by the electronegative chlorine atom and the nitrogen heteroatom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |
| Pyridine C2 | - | - | ~160-165 |
| Pyridine C3 | ~7.1-7.3 | Doublet | ~120-125 |
| Pyridine C4 | ~7.5-7.7 | Triplet | ~138-142 |
| Pyridine C5 | ~7.0-7.2 | Doublet | ~118-122 |
| Pyridine C6 | - | - | ~150-155 |
| Propyl CH₂ (α) | ~2.7-2.9 | Triplet | ~35-40 |
| Propyl CH₂ (β) | ~1.6-1.8 | Sextet | ~22-26 |
| Propyl CH₃ (γ) | ~0.9-1.1 | Triplet | ~13-15 |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular "fingerprint" based on the vibrational modes of the molecule's bonds. The spectra for this compound would be characterized by vibrations of the pyridine ring, the C-Cl bond, and the propyl group.
FT-IR Spectroscopy: The FT-IR spectrum of a related compound, 2-chloro-6-methylpyridine, has been analyzed in the 400-4000 cm⁻¹ region. orientjchem.org Key absorption bands expected for this compound would include C-H stretching vibrations of the aromatic ring and the propyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N stretching vibrations of the pyridine ring (typically in the 1400-1600 cm⁻¹ region), and a characteristic C-Cl stretching vibration (usually found in the 600-800 cm⁻¹ range).
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Studies on similar molecules like 2-chloro-6-methoxypyridine (B123196) have utilized FT-Raman to assist in the complete vibrational assignment. nih.gov For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often strong in Raman scattering.
Table 2: Key Vibrational Frequencies for 2-Chloro-Substituted Pyridines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, FT-Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | FT-IR, FT-Raman |
| C-H Bending | 1000 - 1300 | FT-IR |
| C-Cl Stretch | 600 - 800 | FT-IR, FT-Raman |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would likely be employed.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. A characteristic isotopic pattern for the molecular ion would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would include the loss of the propyl group, the chlorine atom, and cleavage of the propyl chain, leading to the formation of stable pyridine-based cations.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 155/157 | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |
| [M - CH₂CH₃]⁺ | 126/128 | Loss of an ethyl radical |
| [M - C₃H₇]⁺ | 112/114 | Loss of the propyl radical |
| [M - Cl]⁺ | 120 | Loss of a chlorine radical |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of chloropyridine derivatives is characterized by absorptions arising from π → π* and n → π* transitions within the pyridine ring. researchgate.netresearchgate.net
The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. The position and intensity of these absorption bands can be influenced by the substituents on the pyridine ring and the polarity of the solvent. researchgate.net
Table 4: Typical Electronic Transitions for Chloropyridine Chromophores
| Transition Type | Typical λₘₐₓ (nm) | Description |
| π → π | ~200-230 | High-intensity transition within the aromatic system |
| π → π | ~260-280 | Lower-intensity transition, characteristic of the aromatic ring |
| n → π* | ~270-300 | Low-intensity transition involving nitrogen's lone pair |
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules from a theoretical standpoint.
DFT calculations are widely used to predict the most stable three-dimensional structure (geometry optimization) of a molecule and to calculate its vibrational frequencies and electronic properties. nih.govresearchgate.net For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to model its properties.
The calculations would begin by optimizing the molecular geometry to find the lowest energy conformation, considering the rotation of the propyl group. From this optimized structure, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman data to aid in the definitive assignment of spectral bands. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which can then be correlated with the experimental UV-Vis spectrum. nih.gov These computational approaches provide a deeper understanding of the relationships between the molecular structure and its observed spectroscopic properties.
Ab Initio Methods for Benchmarking and Higher-Level Calculations
Ab initio quantum chemistry methods are foundational in computational chemistry, as they derive results directly from first principles without the use of empirical parameters. wikipedia.org These methods are crucial for obtaining highly accurate data that can be used to benchmark faster, less computationally expensive methods like Density Functional Theory (DFT). For a molecule such as this compound, ab initio calculations, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a deep understanding of electron correlation effects, which are vital for accurate predictions of molecular properties. rsc.org
Higher-level ab initio calculations are instrumental in establishing reliable reference data for the geometric parameters, vibrational frequencies, and electronic properties of this compound. While computationally intensive, these methods are indispensable for validating the results obtained from more commonly used computational techniques, ensuring their predictive accuracy for this class of compounds. nih.govyoutube.com
Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org
For this compound, the HOMO is expected to be a π-orbital primarily located on the pyridine ring, while the LUMO would also be a π-orbital of the ring system. researchgate.net The distribution of these orbitals provides insight into the most probable sites for electrophilic and nucleophilic attack. Computational analysis allows for the visualization of these orbitals and the calculation of their energies. researchgate.net This information is used to derive various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which quantify the molecule's reactive tendencies. scirp.org
Table 1: Hypothetical Frontier Orbital Energies for this compound This table is illustrative and based on general principles for similar molecules. Actual values would require specific calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 5.30 |
Electrostatic Potential Mapping and Charge Distribution Analysis
The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, attractive to electrophiles, while blue areas denote positive potential, attractive to nucleophiles.
In this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a primary site for electrophilic attack. The areas around the hydrogen atoms would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.net
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structural validation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with a high degree of accuracy. acs.orgimist.mamdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts of ¹H and ¹³C atoms in this compound can be predicted. researchgate.net
Similarly, computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are essential for assigning the vibrational modes of the molecule and understanding its structural dynamics. For substituted pyridines, characteristic ring stretching and bending vibrations can be accurately predicted. cdnsciencepub.comrsc.orgrasayanjournal.co.in
Table 2: Predicted Vibrational Frequencies for a Related Molecule, 2-chloro-4-(trifluoromethyl)pyridine This data is for a structurally similar compound and serves as an example of the type of information generated. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch | 3070 | 3075 |
| C=N stretch | 1580 | 1585 |
| C-Cl stretch | 790 | 795 |
Computational Modeling of Reaction Mechanisms and Transition States
Investigation of Reaction Pathways using Computational Techniques
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. mdpi.com For this compound, theoretical investigations can explore various reaction pathways, such as nucleophilic aromatic substitution at the chlorine-bearing carbon. nih.govlookchem.com By calculating the energies of intermediates and transition states, the most favorable reaction mechanism can be identified. researchgate.netnih.govrsc.org
These computational studies provide detailed insights into the bond-breaking and bond-forming processes that occur during a reaction, offering a level of detail that is often inaccessible through experimental methods alone. jlu.edu.cn
Solvent Effects on Reactivity through Continuum Models
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Continuum solvent models, such as the Polarizable Continuum Model (PCM), are widely used to account for the effects of a solvent without explicitly modeling individual solvent molecules. researchgate.netyoutube.com These models represent the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. nih.gov
By incorporating a continuum model into the calculations of reaction pathways for this compound, it is possible to obtain more realistic predictions of reaction barriers and stabilities of intermediates in different solvents. This is crucial for understanding and predicting how the reaction will behave under various experimental conditions. chemistryworld.com
Applications of 2 Chloro 6 Propylpyridine in Advanced Chemical Synthesis and Materials Science Research
Role as a Pivotal Building Block in Complex Organic Synthesis
2-Chloro-6-propylpyridine serves as a key intermediate in the construction of highly substituted and complex organic molecules. The presence of the chloro substituent at the 2-position provides a reactive handle for various cross-coupling reactions, while the propyl group at the 6-position can influence the regioselectivity of these reactions and the physical properties of the resulting products.
Precursor to Polysubstituted Pyridine (B92270) Derivatives
The chlorine atom in this compound is susceptible to displacement through various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the pyridine core. This makes it an excellent precursor for the synthesis of polysubstituted pyridine derivatives.
One of the most powerful methods for the formation of carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction . nih.govwikipedia.orglibretexts.org Research on related 2,6-disubstituted halopyridines has demonstrated that selective mono-alkylation or mono-arylation is achievable. For instance, studies on the Suzuki-Miyaura reaction of 2,6-dichloropyridines have shown that a single chloro group can be selectively replaced with an alkyl or aryl group by carefully controlling the reaction conditions, including the choice of palladium catalyst, ligand, and base. nih.govsemanticscholar.org This selectivity is often attributed to the steric hindrance provided by the newly introduced substituent, which deactivates the adjacent position towards further reaction. nih.gov
This principle can be directly applied to this compound. The existing propyl group would sterically hinder the coordination of the palladium catalyst to the pyridine nitrogen, thus influencing the reactivity of the C-Cl bond. Subsequent Suzuki-Miyaura coupling with an organoboron reagent (R-B(OR)₂) would yield a 2-substituted-6-propylpyridine. The remaining chloro group in the product of a selective mono-substitution of a di-chloropyridine can then be subjected to a second, different cross-coupling reaction to introduce another substituent, leading to a tri-substituted pyridine.
| Coupling Partner 1 (from 2,6-dichloropyridine) | Coupling Partner 2 (at remaining chloro position) | Resulting Substitution Pattern |
| Propylboronic acid | Arylboronic acid | 2-Aryl-6-propylpyridine |
| Propylboronic acid | Alkynylstannane (Stille coupling) | 2-Alkynyl-6-propylpyridine |
| Propylboronic acid | Amine (Buchwald-Hartwig amination) | 2-Amino-6-propylpyridine |
Other important cross-coupling reactions that can be employed to functionalize the 2-position of this compound include the Sonogashira coupling for the introduction of alkynyl groups wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orgnih.gov and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgsemanticscholar.orgorganic-chemistry.org The successful application of these reactions to a variety of chloropyridines suggests their applicability to this compound for the synthesis of a diverse library of polysubstituted pyridine derivatives.
Synthesis of Fused Heterocyclic Systems
This compound is also a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. ias.ac.in The general strategy involves the introduction of a functional group at the 2-position that can subsequently participate in an intramolecular cyclization reaction to form a new ring fused to the pyridine core.
Furo[2,3-b]pyridines: The synthesis of furo[2,3-b]pyridines often commences from a 2-halopyridine. nih.govchemrxiv.orgresearchgate.net A common approach involves the O-arylation of a phenol with the 2-halopyridine, followed by an intramolecular cyclization. In the context of this compound, reaction with a suitable phenol derivative under basic conditions would yield a 2-aryloxy-6-propylpyridine intermediate. This intermediate can then undergo intramolecular cyclization, often catalyzed by a transition metal, to form the furo[2,3-b]pyridine ring system. The specific reaction conditions would need to be optimized to accommodate the electronic and steric effects of the propyl group.
Pyrrolo[2,3-b]pyridines (7-Azaindoles): The synthesis of the pyrrolo[2,3-b]pyridine scaffold, a core structure in many kinase inhibitors, can also be achieved starting from 2-chloropyridines. nih.govnih.gov One established method is the Fischer indole synthesis, where a 2-hydrazinopyridine is reacted with a ketone or aldehyde. This compound can be converted to the corresponding 2-hydrazino-6-propylpyridine by reaction with hydrazine. Subsequent condensation with an appropriate carbonyl compound would lead to the formation of the fused pyrrole ring. Another powerful method is the palladium-catalyzed cross-coupling of a 2-aminopyridine (B139424) with a dihalide, followed by an intramolecular Buchwald-Hartwig amination to construct the pyrrole ring.
Utility in Ligand Design for Organometallic Chemistry and Catalysis
Pyridine-containing ligands are of paramount importance in organometallic chemistry and homogeneous catalysis due to their ability to form stable complexes with a wide range of transition metals. The electronic and steric properties of the pyridine ligand can be readily tuned by introducing substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complex.
Development of Novel Ligands with this compound Scaffolds
This compound can serve as a scaffold for the development of novel mono- and bidentate ligands. The nitrogen atom of the pyridine ring provides a primary coordination site for a metal center. The chloro and propyl groups at the 2- and 6-positions, respectively, play a crucial role in modulating the ligand's properties.
The electron-withdrawing nature of the chlorine atom decreases the electron density on the pyridine nitrogen, thereby affecting the ligand's donor strength. The propyl group, on the other hand, is an electron-donating group and also introduces significant steric bulk around the nitrogen atom. This steric hindrance can be advantageous in promoting certain catalytic reactions by creating a specific coordination environment around the metal center.
Furthermore, the reactive chloro group can be used to link the this compound unit to other coordinating moieties to create multidentate ligands. For example, a Suzuki-Miyaura coupling reaction with a boronic acid-substituted phosphine (B1218219) could yield a bidentate P,N-ligand.
Influence of Ligand Structure on Catalytic Activity and Selectivity
The structure of a ligand has a profound impact on the performance of a metal catalyst. In the case of ligands derived from this compound, both the electronic and steric effects of the substituents would be significant.
Steric Effects: The bulky propyl group in the 2-position can create a sterically demanding environment around the metal center. This can lead to higher selectivity in reactions where the catalyst needs to differentiate between different substrates or different reactive sites within a single substrate. For example, in asymmetric catalysis, the steric bulk of the ligand can control the enantioselectivity of the reaction.
Studies on palladium(II) complexes with various substituted pyridine ligands have shown that both the basicity (an electronic parameter) and the steric hindrance of the ligands influence the catalytic activity in cross-coupling reactions. nih.govbiointerfaceresearch.com While specific studies on this compound as a ligand are not extensively reported, the principles established for other substituted pyridines provide a strong foundation for predicting its behavior. It is anticipated that the unique combination of electronic and steric properties of this compound would make its derived ligands valuable tools in the development of new and improved catalysts for a variety of organic transformations. For instance, rhodium complexes with substituted pyridine ligands have been investigated for their catalytic and biological activities. nih.govnih.gov
Environmental Transformations and Degradation Research of 2 Chloro 6 Propylpyridine
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes like the interaction with sunlight (photolysis) or water (hydrolysis).
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. The rate of this process can be significantly influenced by pH and temperature. For the analogue compound Nitrapyrin, hydrolysis in water is a notable degradation pathway, with reported half-lives ranging from 7.7 days at 25°C to as short as 0.54 days at 45°C. Interestingly, the degradation of Nitrapyrin is reportedly not affected by changes in pH nih.gov. In contrast, studies on another pyridine (B92270) derivative, 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde, indicate that its stability is pH-dependent, with degradation occurring under acidic (pH < 3) or alkaline (pH > 9) conditions and a half-life of 48 hours at a neutral pH of 7.4 vulcanchem.com. Given these findings, 2-Chloro-6-propylpyridine is expected to undergo hydrolysis, although its specific rate and pH dependency require experimental verification.
Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. For the general class of pyridine derivatives, as molecular weight and substitution increase, the rate of photodegradation is expected to slow down. The lower-weight 2-chloropyridine (B119429) is anticipated to be rapidly degraded by UV light in the atmosphere, with an estimated half-life of less than one day, while higher molecular weight pyridines may have half-lives ranging from 10 to 30 days cohizon.com. Research on the analogue Nitrapyrin also suggests it will degrade more rapidly in light than in the dark nih.gov. A study involving the photolysis of N-propylpyridinium chloride, another structural relative, in methanol (B129727) resulted in the formation of a bicyclic aziridine, demonstrating a potential transformation pathway for the propyl-pyridine structure under UV irradiation nih.gov. These findings suggest that photolysis is a likely abiotic degradation pathway for this compound.
| Degradation Pathway | Analogous Compound | Key Research Findings | Citation |
| Hydrolysis | Nitrapyrin | Half-life of 7.7 days at 25°C; not affected by pH. | nih.gov |
| 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde | Degrades under acidic (pH < 3) or alkaline (pH > 9) conditions; half-life of 48 hours at pH 7.4. | vulcanchem.com | |
| Photolysis | 2-Chloropyridine | Estimated atmospheric half-life of < 1 day. | cohizon.com |
| Nitrapyrin | Anticipated to degrade more rapidly in light than in dark. | nih.gov | |
| N-propylpyridinium chloride | Forms 4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene upon photolysis in methanol. | nih.gov |
Biotic Transformation Mechanisms in Controlled Experimental Systems
Biotic transformation is the degradation of a compound by living organisms, primarily microorganisms like bacteria and fungi. While pyridine itself is a good source of carbon and nitrogen for many microbes, the addition of a halogen, such as chlorine, to the pyridine ring significantly retards this process wikipedia.orgresearchgate.net.
Studies on various mono- and di-substituted chloropyridines have shown that they are relatively resistant to microbial degradation in both soil and liquid environments, with an estimated time for complete degradation exceeding 30 days wikipedia.org. The primary mechanism for the microbial breakdown of many N-heterocycles involves enzymes such as amidohydrolases, cytochrome P450 monooxygenases, and molybdenum hydroxylases d-nb.info.
For the related compound Nitrapyrin, biotic transformation is a key degradation process, primarily mediated by the soil bacterium Nitrosomonas, which is selectively targeted by the pesticide nih.gov. While no specific studies have identified microorganisms capable of degrading this compound, it is plausible that certain specialized bacteria, potentially from the genera Pseudomonas, Bacillus, or Rhodococcus, which are known to degrade other recalcitrant compounds including pesticides, could metabolize it, likely at a slow rate researchtrend.netacademicjournals.org. The initial step would likely involve hydroxylation of the pyridine ring, a common strategy in the aerobic degradation of aromatic compounds researchgate.net.
Identification and Characterization of Transformation Products
Identifying the breakdown products of a chemical is crucial for understanding its total environmental impact. For this compound, specific transformation products have not been documented in the reviewed literature. However, research on its analogues provides insight into potential metabolites.
The most significant and well-documented transformation product of Nitrapyrin is 6-chloropicolinic acid (6-CPA) , which is formed in both plants and soils nih.gov. In a study on red beets, another degradation product of Nitrapyrin was identified as 2-chloro-6-(dichloromethyl)pyridine nih.gov. The photolytic degradation of N-propylpyridinium chloride was shown to produce 4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene , indicating a potential rearrangement of the pyridine ring structure under photochemical stress nih.gov. Based on these examples, potential transformation products for this compound could involve oxidation of the propyl side chain or substitution of the chlorine atom, potentially leading to compounds like 6-chloro-picolinic acid or 2-hydroxy-6-propylpyridine, though this remains speculative without direct experimental evidence.
| Original Compound | Transformation Product | Transformation Type | Citation |
| Nitrapyrin | 6-Chloropicolinic acid (6-CPA) | Biotic/Abiotic | nih.gov |
| Nitrapyrin | 2-Chloro-6-(dichloromethyl)pyridine | Biotic (in planta) | nih.gov |
| N-propylpyridinium chloride | 4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene | Photolytic | nih.gov |
Modeling of Environmental Fate in Non-Biological Matrices
In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals. These computational models use the chemical structure of a compound to estimate its physicochemical properties and environmental behavior umweltbundesamt.de.
For pyridine derivatives, QSAR models like those in the EPI Suite™ (e.g., KOWWIN for octanol-water partition coefficient and BIOWIN for biodegradability) are commonly used. General predictions for pyridines suggest that as molecular weight and the degree of substitution increase, the compound is more likely to partition into water and soil rather than air cohizon.com.
A QSAR modeling approach for this compound would involve calculating various molecular descriptors that quantify its structural, electronic, and topological features. These descriptors would then be used in regression or classification models to predict key environmental parameters:
Log K_ow (Octanol-Water Partition Coefficient): To estimate its tendency to bioaccumulate in organisms.
Water Solubility: To predict its mobility in aquatic systems.
Vapor Pressure & Henry's Law Constant: To determine its likelihood of volatilizing into the atmosphere.
Half-life (in soil, water, air): To estimate its persistence in different environmental compartments.
While specific QSAR studies for this compound are not available, the established methodologies for developing and validating such models for regulatory purposes are well-documented mdpi.comnih.gov. A robust QSAR analysis would be essential to fill the data gaps and perform a preliminary risk assessment for this compound.
Future Research Directions and Contemporary Challenges in 2 Chloro 6 Propylpyridine Chemistry
Development of Highly Sustainable and Atom-Economical Synthetic Protocols
A significant challenge in the production of 2-chloro-6-propylpyridine and its derivatives is the reliance on synthetic routes that can be resource-intensive and generate substantial waste. The development of sustainable and atom-economical protocols is therefore a paramount objective in modern organic synthesis.
Key areas of research include:
De Novo Pyridine (B92270) Synthesis: Traditional methods like the Hantzsch and Bohlmann-Rahtz syntheses are often limited by the need for multiple electron-withdrawing groups. rsc.orgwhiterose.ac.uk Modern approaches focus on creating the substituted pyridine ring in a more efficient manner. Transition metal-catalyzed [2+2+2] cycloaddition reactions, for instance, offer a powerful method for constructing the pyridine core from nitriles and alkynes, allowing for controlled substitution patterns. researchgate.net Similarly, multicomponent reactions (MCRs) are gaining traction as a green chemistry tool due to their high efficiency and ability to generate diverse molecules in a single step. bohrium.com
Direct C-H Functionalization: A major goal is to move beyond pre-functionalized starting materials. Research into the direct C–H alkylation of the pyridine core using olefins, catalyzed by rare-earth metal complexes, presents a highly atom-economical route. beilstein-journals.orgresearchgate.net This avoids the multiple steps often required to introduce the propyl group.
Greener Methodologies: The push for sustainability involves incorporating green chemistry principles at every stage. numberanalytics.com This includes using environmentally benign solvents like aqueous ethanol (B145695) or polyethylene (B3416737) glycol (PEG-400), employing catalyst-free conditions where possible, and utilizing energy-efficient technologies like microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. researchgate.netnih.gov The use of biomass-derived materials as renewable feedstocks is also being explored as a sustainable alternative to fossil fuels for pyridine synthesis. numberanalytics.com
Exploration of Unconventional Reactivity Modes and Novel Transformations
While the reactivity of the chlorine atom at the C2-position is well-understood, primarily in cross-coupling reactions, significant opportunities lie in exploring less conventional reaction pathways for this compound.
Future research is likely to pursue:
Side-Chain Functionalization: The propyl group is not merely a passive substituent. Developing methods for the selective C-H functionalization of the alkyl side chain is a key frontier. acs.org Photoredox catalysis, using agents like pyridine N-oxides as hydrogen atom transfer (HAT) catalysts, can generate radicals on the alkyl chain, enabling the introduction of new functional groups. acs.orgchemrxiv.org This opens a pathway to a vast new library of derivatives without altering the core pyridine structure.
Novel Coupling Reactions: Expanding the repertoire of reactions at the C2-position beyond standard methods is crucial. While nickel-catalyzed reductive cross-coupling reactions are effective for creating C-C bonds with aryl halides, new catalytic systems are needed to broaden the scope. mdpi.comresearchgate.netacs.org The development of methods for late-stage functionalization, allowing for the introduction of diverse functionalities on complex molecules, is particularly valuable. nih.gov
Photoredox and Electrocatalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for activating pyridines under mild conditions. researchgate.netmdpi.com This can facilitate transformations that are difficult to achieve thermally, such as the direct introduction of perfluoroalkyl groups or the formation of C-N bonds. mdpi.com These radical-based methods can offer different reactivity patterns compared to traditional ionic pathways. nih.govrsc.org
Integration with Advanced Flow Chemistry and High-Throughput Experimentation
To accelerate discovery and improve the safety and scalability of synthesis, modern chemical research is increasingly turning to automation and continuous processing technologies.
Flow Chemistry: Performing reactions in continuous flow reactors offers significant advantages over traditional batch processing, including superior heat and mass transfer, shorter reaction times, and enhanced safety, especially for exothermic or hazardous reactions. numberanalytics.comthieme-connect.com The N-oxidation of pyridines, for example, has been shown to be safer and more efficient in a continuous flow microreactor. organic-chemistry.org Flow chemistry is particularly well-suited for the large-scale, industrial production of key intermediates like 2-chloropyridine (B119429). google.comresearchgate.net
High-Throughput Experimentation (HTE): HTE utilizes automation and robotics to run a large number of experiments in parallel, drastically accelerating the optimization of reaction conditions. mt.comseqens.comyoutube.com Instead of a slow, iterative process, HTE allows researchers to rapidly screen vast arrays of catalysts, solvents, and reagents to identify optimal protocols for synthesizing or functionalizing this compound. youtube.comnih.gov This is especially powerful for discovering new catalysts or for the late-stage functionalization of complex molecules. seqens.com
Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Scalability | Often challenging, requires process redesign | More straightforward, "scaling out" |
| Safety | Higher risk with exothermic/hazardous reactions | Improved thermal control, smaller reaction volumes |
| Reaction Time | Can be lengthy | Often significantly reduced |
| Process Control | Less precise control over parameters | Precise control over temperature, pressure, time |
| Efficiency | Can lead to lower yields and more byproducts | Often higher yields and purity |
This table provides a generalized comparison based on principles discussed in the cited literature. numberanalytics.comthieme-connect.comorganic-chemistry.org
Leveraging Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Prediction
The integration of computational tools is set to revolutionize how chemical research is conducted, moving from empirical discovery to predictive design.
Predictive Synthesis: Machine learning (ML) models are being developed to predict the outcomes of chemical reactions with increasing accuracy. numberanalytics.com By analyzing large datasets from high-throughput experiments, these models can identify hidden relationships between reactants, reagents, and outcomes, guiding chemists toward the most promising synthetic routes and reducing trial-and-error experimentation. nih.gov
Property Prediction: Computational methods like Density Functional Theory (DFT) and molecular mechanics can predict the electronic structure, stability, and reactivity of molecules like this compound. numberanalytics.com Quantitative Structure-Activity Relationship (QSAR) models can then correlate these structural features with specific biological or material properties, enabling the in silico screening of virtual compounds before committing resources to their synthesis.
De Novo Design: AI algorithms can be used to design entirely new derivatives of this compound tailored for specific functions. By defining desired properties, these tools can generate novel molecular structures, expanding the accessible chemical space beyond what might be conceived through traditional chemical intuition alone.
Expanding Applications in Emerging Fields of Chemical Research
While its primary use has been as an intermediate, the unique electronic and structural properties of the this compound scaffold make it a candidate for applications in cutting-edge areas of research.
Supramolecular Chemistry: The pyridine nitrogen atom is an excellent hydrogen bond acceptor and can coordinate with metals, making it a versatile building block for self-assembling systems. mdpi.com Derivatives can be incorporated into metallo-supramolecular macrocycles or used to form complex, functional architectures through hydrogen bonding networks. nih.govrsc.org By carefully designing the molecule, it is possible to create shape-persistent structures that assemble into 1D or 2D supramolecular polymers. chemrxiv.org
Materials Science: Substituted pyridines are integral components in advanced materials. They can be found in photoresponsive liquid crystals and metal-organic frameworks (MOFs). mdpi.com The ability to tune the electronic properties of the pyridine ring through substitution makes derivatives of this compound interesting candidates for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).
Medicinal Chemistry and Agrochemicals: The development of novel functionalization techniques directly impacts drug discovery and agrochemical development. marketreportsworld.com Efficient synthesis of diverse pyridine derivatives allows for the rapid generation of compound libraries for biological screening. whiterose.ac.uk The ability to perform late-stage functionalization on complex, pyridine-containing bioactive molecules is particularly powerful for optimizing lead compounds. nih.govdicp.ac.cn
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
